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An In-Depth Technical Guide to (S)-Cipepofol (HSK3486): A Novel Structural Analogue of

Propofol

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-Cipepofol, also known as HSK3486, is a novel, short-acting intravenous general

anesthetic. It is a structural analogue of propofol, the most widely used agent for induction and

maintenance of anesthesia.[1] Developed as a safer alternative, (S)-Cipepofol is a 2,6-

disubstituted phenol derivative that exhibits higher potency and an improved safety profile

compared to propofol, with a notably lower incidence of injection site pain and potentially less

cardiovascular and respiratory depression.[2][3] This technical guide provides a comprehensive

overview of the core scientific and clinical data on (S)-Cipepofol, with a focus on its

pharmacology, experimental protocols, and quantitative data to support further research and

development.

Chemical and Physical Properties
(S)-Cipepofol is the (R)-enantiomer of 2-(1-cyclopropylethyl)-6-isopropylphenol. The

introduction of a cyclopropyl group and a chiral center distinguishes it from propofol,

contributing to its increased potency and favorable pharmacological properties.[1][4]

Table 1: Chemical and Physical Properties of (S)-Cipepofol (HSK3486)
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Property Value Reference

IUPAC Name
2-[(1R)-1-cyclopropylethyl]-6-

propan-2-ylphenol

Synonyms Ciprofol, HSK3486

Chemical Formula C₁₄H₂₀O

Molar Mass 204.31 g/mol

CAS Number 1637741-58-2

Appearance Injectable emulsion

Mechanism of Action
(S)-Cipepofol is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-

A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By

binding to the GABA-A receptor, (S)-Cipepofol enhances the effect of GABA, leading to an

increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, inhibiting the

transmission of nerve impulses and resulting in sedation and anesthesia. Preclinical studies

have shown that (S)-Cipepofol has a 4- to 6-fold higher potency than propofol.
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Caption: GABA-A Receptor Signaling Pathway of (S)-Cipepofol.
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In Vitro Studies
4.1.1. GABA-A Receptor Binding and Function

Competitive binding assays have shown that HSK3486 competes for binding to the GABA-A

receptor. Whole-cell patch-clamp assays on HEK293 cells stably expressing the human

α1β1γ2S GABA-A receptor subtype demonstrated that HSK3486 potentiates GABA-evoked

chloride currents at lower concentrations and directly activates the receptor at higher

concentrations.

Table 2: In Vitro Potency of HSK3486 at the GABA-A Receptor

Parameter HSK3486 Propofol Reference

EC₅₀ for GABA

Potentiation
0.49 ± 0.12 µM 2.3 ± 0.4 µM

EC₅₀ for Direct

Activation
6.8 ± 1.3 µM 29.6 ± 5.1 µM

In Vivo Studies
4.2.1. Sedative and Hypnotic Effects in Rodents

In vivo studies in rats demonstrated that intravenous administration of HSK3486 induces a

dose-dependent loss of righting reflex (LORR), a measure of hypnotic effect. HSK3486 was

found to be approximately 4-5 times more potent than propofol in inducing hypnosis.

Table 3: In Vivo Hypnotic Potency of HSK3486 in Rats

Parameter HSK3486 Propofol Reference

HD₅₀ (Hypnotic Dose

for 50% of animals)
1.4 mg/kg 8.1 mg/kg

Therapeutic Index

(LD₅₀/HD₅₀)
10.3 6.9
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Pharmacokinetics
Pharmacokinetic studies in rats after a single intravenous bolus injection showed that HSK3486

has a rapid clearance and a large volume of distribution, indicating wide tissue distribution.

Table 4: Pharmacokinetic Parameters of HSK3486 in Rats (at 2 mg/kg IV)

Parameter Value Reference

Cmax (ng/mL) 2150 ± 437

AUC₀-t (ng·h/mL) 489 ± 98

t₁/₂ (h) 0.68 ± 0.15

CL (L/h/kg) 4.2 ± 0.8

Vd (L/kg) 3.9 ± 0.6

Clinical Development and Efficacy
(S)-Cipepofol has undergone extensive clinical development, demonstrating its efficacy and

safety for procedural sedation and the induction and maintenance of general anesthesia.

Procedural Sedation
In a phase 3, multicenter, randomized, non-inferiority trial for sedation during gastroscopy and

colonoscopy, a single dose of 0.4 mg/kg of (S)-Cipepofol was compared to 1.5 mg/kg of

propofol. The success rate for completing the procedures was 100% in the (S)-Cipepofol
group and 99.2% in the propofol group, establishing non-inferiority. Notably, the incidence of

injection-site pain was significantly lower with (S)-Cipepofol (4.9% vs. 52.4%).

General Anesthesia
5.2.1. Induction

A phase 3, multicenter, randomized, double-blind, non-inferiority trial evaluated the efficacy of

(S)-Cipepofol (0.4 mg/kg) versus propofol (2.0 mg/kg) for the induction of general anesthesia

in adults undergoing elective surgery. The success rate of anesthesia induction was 97.0% for
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(S)-Cipepofol and 97.6% for propofol, meeting the non-inferiority margin. The incidence of

injection-site pain was substantially lower in the (S)-Cipepofol group (18.0% vs. 77.1%).

5.2.2. Maintenance

A phase 3, multicenter, single-blind, randomized trial assessed the efficacy and safety of (S)-
Cipepofol for the maintenance of general anesthesia. Following induction with 0.4 mg/kg (S)-
Cipepofol or 2.0 mg/kg propofol, maintenance infusion was initiated at 0.8 mg/kg/h and 5.0

mg/kg/h, respectively, and adjusted to maintain a bispectral index (BIS) of 40-60. The success

rate for maintenance of general anesthesia was 100% in both groups, confirming the non-

inferiority of (S)-Cipepofol.

Table 5: Summary of Key Clinical Efficacy Data

Indication

(S)-
Cipepofol
(HSK3486)
Dose

Propofol
Dose

Primary
Efficacy
Endpoint

Result Reference

Procedural

Sedation
0.4 mg/kg 1.5 mg/kg

Success rate

of procedure

completion

100% vs.

99.2% (non-

inferior)

Anesthesia

Induction
0.4 mg/kg 2.0 mg/kg

Success rate

of induction

97.0% vs.

97.6% (non-

inferior)

Anesthesia

Maintenance

0.8 mg/kg/h

(initial)

5.0 mg/kg/h

(initial)

Success rate

of

maintenance

100% vs.

100% (non-

inferior)

Safety Profile
Across clinical trials, (S)-Cipepofol has demonstrated a favorable safety profile. The most

consistently reported advantage over propofol is a significantly lower incidence of injection-site

pain. While cardiovascular and respiratory effects are dose-dependent, some studies suggest a

lower incidence of hypotension with (S)-Cipepofol compared to propofol.
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Table 6: Incidence of Key Adverse Events in Clinical Trials

Adverse Event
(S)-Cipepofol
(HSK3486)

Propofol P-value Reference

Injection-site

pain (Anesthesia

Induction)

18.0% 77.1% < 0.0001

Injection-site

pain (Procedural

Sedation)

4.9% 52.4% < 0.001

Hypotension

(Anesthesia

Induction)

17.9% 14.5% 0.8780

Hypotension

(Meta-analysis)

Lower risk (RR =

0.85)
Higher risk 0.02

Experimental Protocols
Synthesis of (S)-Cipepofol (HSK3486)
The synthesis of (S)-Cipepofol is described by Qin et al. (2017). A detailed, step-by-step

protocol based on this publication is provided in the appendix. The general synthetic scheme

involves the isopropylation of phenol followed by a multi-step process to introduce the chiral

cyclopropylethyl group.

Starting Materials
(Phenol, Isopropanol) Isopropylation 2,6-Diisopropylphenol Multi-step Chiral Synthesis Chiral Intermediate Coupling Reaction (S)-Cipepofol

(HSK3486)
Purification &

Characterization
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Caption: General Synthetic Workflow for (S)-Cipepofol.
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Whole-Cell Patch Clamp Assay for GABA-A Receptor
Modulation
The following protocol is adapted from Liao et al. (2022) for assessing the modulatory effects of

(S)-Cipepofol on GABA-A receptors.

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human

α1β1γ2S GABA-A receptor subtype are cultured in appropriate media.

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a

patch-clamp amplifier and data acquisition system.

Solutions:

External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH

7.4).

Internal (pipette) solution (in mM): 145 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 EGTA (pH

7.2).

Drug Application: (S)-Cipepofol and GABA are applied to the cells using a rapid solution

exchange system.

Experimental Procedure:

Establish a whole-cell recording configuration.

Apply a sub-maximal concentration of GABA (e.g., EC₁₀) to elicit a baseline current.

Co-apply the same concentration of GABA with varying concentrations of (S)-Cipepofol to
determine the potentiation effect.

Apply high concentrations of (S)-Cipepofol alone to assess direct activation of the

receptor.

Data Analysis: The potentiation of the GABA-evoked current and the direct activation by (S)-
Cipepofol are measured and concentration-response curves are generated to calculate
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EC₅₀ values.
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Caption: Experimental Workflow for Whole-Cell Patch Clamp Assay.

In Vivo Sedative/Hypnotic Effect Assessment in Rats
The following protocol is based on the study by Liao et al. (2022) to evaluate the hypnotic

potency of (S)-Cipepofol.
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Animals: Male Sprague-Dawley rats are used.

Drug Administration: (S)-Cipepofol or propofol is administered intravenously via the tail vein.

Assessment of Hypnosis: The primary endpoint is the loss of righting reflex (LORR). A rat is

considered to have lost its righting reflex if it does not right itself within 30 seconds when

placed on its back.

Experimental Procedure:

Animals are randomly assigned to different dose groups of (S)-Cipepofol or propofol.

The drug is administered, and the time to the onset of LORR is recorded.

The duration of LORR (time from loss to recovery of the righting reflex) is measured.

Data Analysis: The percentage of animals in each group that exhibit LORR is determined. A

dose-response curve is generated, and the hypnotic dose for 50% of the animals (HD₅₀) is

calculated using probit analysis. The therapeutic index is calculated as the ratio of the lethal

dose for 50% of animals (LD₅₀) to the HD₅₀.

Conclusion
(S)-Cipepofol (HSK3486) represents a significant advancement in the field of intravenous

anesthetics. Its enhanced potency and improved safety profile, particularly the reduced

incidence of injection-site pain, make it a promising alternative to propofol. The comprehensive

preclinical and clinical data presented in this guide provide a solid foundation for its clinical

application and for future research aimed at further elucidating its pharmacological properties

and exploring its potential in various clinical settings. The detailed experimental protocols offer

a valuable resource for researchers in the field of anesthesia and pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12382795?utm_src=pdf-body
https://www.benchchem.com/product/b12382795?utm_src=pdf-body
https://www.benchchem.com/product/b12382795?utm_src=pdf-body
https://www.benchchem.com/product/b12382795?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Cipepofol - Wikipedia [en.wikipedia.org]

2. clinicsearchonline.org [clinicsearchonline.org]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [(S)-Cipepofol (HSK3486) structural analogue of
propofol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12382795#s-cipepofol-hsk3486-structural-analogue-
of-propofol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://en.wikipedia.org/wiki/Cipepofol
https://www.clinicsearchonline.org/uploads/articles/1685981579CTCS-23-CR-023-Galley_Proof__1_.pdf
https://www.researchgate.net/publication/374213720_A_systematic_review_and_meta-analysis_comparing_the_efficacy_and_safety_of_ciprofol_HSK3486_versus_propofol_for_anesthetic_induction_and_non-ICU_sedation
https://www.researchgate.net/publication/367239141_Efficacy_and_safety_of_HSK3486_vs_propofol_for_the_induction_and_maintenance_of_general_anaesthesia_A_multicentre_single-blind_randomised_parallel-group_phase_3_clinical_trial
https://www.benchchem.com/product/b12382795#s-cipepofol-hsk3486-structural-analogue-of-propofol
https://www.benchchem.com/product/b12382795#s-cipepofol-hsk3486-structural-analogue-of-propofol
https://www.benchchem.com/product/b12382795#s-cipepofol-hsk3486-structural-analogue-of-propofol
https://www.benchchem.com/product/b12382795#s-cipepofol-hsk3486-structural-analogue-of-propofol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12382795?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

